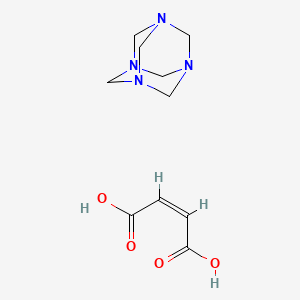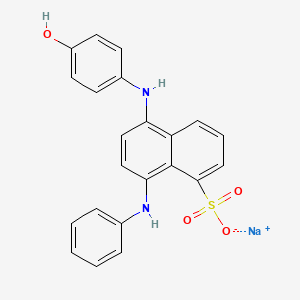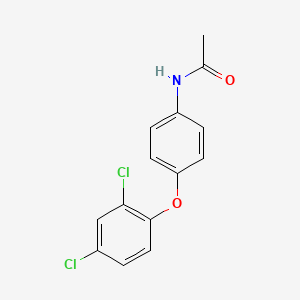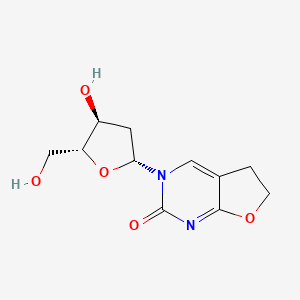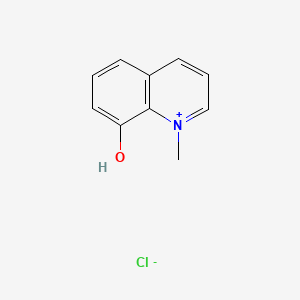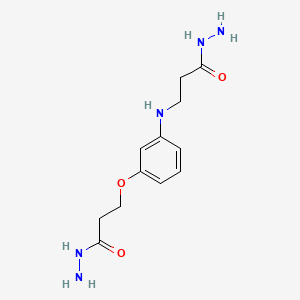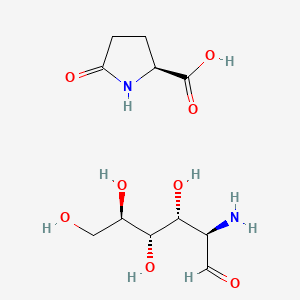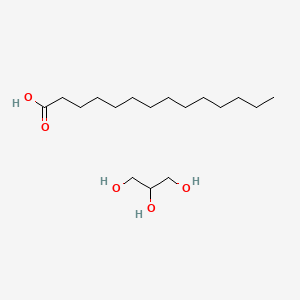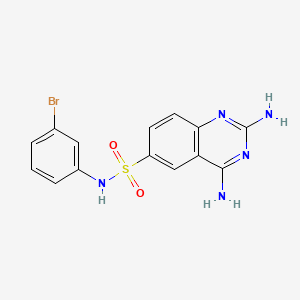
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable precursor, such as anthranilic acid, the quinazoline core can be constructed through cyclization reactions.
Introduction of Amino Groups: Amination reactions can be employed to introduce the amino groups at the 2 and 4 positions.
Sulfonation: The sulfonic acid group can be introduced via sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid.
Bromophenyl Amide Formation: The final step involves coupling the bromophenyl group with the quinazoline core, possibly through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of nitro-quinazoline derivatives.
Reduction: Formation of phenyl-quinazoline derivatives.
Substitution: Formation of hydroxyl or amino-quinazoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its quinazoline core, which is known for various pharmacological activities.
作用機序
The mechanism of action of 2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with specific enzymes or receptors in the body. For example, they may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, leading to anticancer effects.
類似化合物との比較
Similar Compounds
2,4-Diamino-quinazoline: Lacks the sulfonic acid and bromophenyl groups.
6-Sulfonic acid-quinazoline: Lacks the amino and bromophenyl groups.
3-Bromo-phenyl-quinazoline: Lacks the amino and sulfonic acid groups.
Uniqueness
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide is unique due to the combination of functional groups it possesses. The presence of both amino and sulfonic acid groups, along with the bromophenyl moiety, provides a unique chemical profile that can lead to distinct biological and chemical properties.
特性
CAS番号 |
92184-45-7 |
|---|---|
分子式 |
C14H12BrN5O2S |
分子量 |
394.25 g/mol |
IUPAC名 |
2,4-diamino-N-(3-bromophenyl)quinazoline-6-sulfonamide |
InChI |
InChI=1S/C14H12BrN5O2S/c15-8-2-1-3-9(6-8)20-23(21,22)10-4-5-12-11(7-10)13(16)19-14(17)18-12/h1-7,20H,(H4,16,17,18,19) |
InChIキー |
QTSNXDQKDYBOQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


